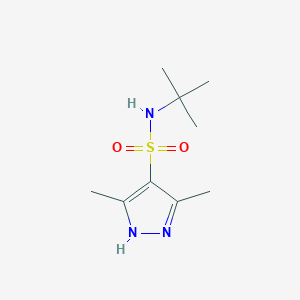

n-Tert-butyl-3,5-dimethyl-1h-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2S/c1-6-8(7(2)11-10-6)15(13,14)12-9(3,4)5/h12H,1-5H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUFXVOWXLBOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Tert-butyl-3,5-dimethyl-1h-pyrazole-4-sulfonamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base like sodium hydride.

Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitutions

The sulfonamide group undergoes nucleophilic displacement reactions, particularly at the sulfur atom:

-

Reaction with alkyl halides : Alkylation using methyl iodide (CH<sub>3</sub>I) in THF with potassium tert-butoxide (KOt-Bu) yields N-alkylated derivatives .

-

Aryl substitution : Iodine substituents on the phenyl ring (e.g., in analogs like N-(2-iodophenyl)-3,5-dimethylpyrazole-4-sulfonamide) enable Suzuki-Miyaura cross-coupling with boronic acids.

Hydrolysis and Stability

The sulfonamide bond is stable under acidic conditions but hydrolyzes in concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>):

-

Acid hydrolysis : Produces 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid and ammonia .

-

Base-mediated decomposition : Prolonged exposure to NaOH in DMF generates sulfonate salts .

Cyclization and Heterocycle Formation

The pyrazole ring participates in cyclocondensation reactions:

-

With hydrazines : Forms fused triazole or pyrazolo[1,5-a]pyrimidine derivatives under reflux in ethanol .

-

Oxidative aromatization : Catalyzed by Cu(OTf)<sub>2</sub> in ionic liquids, yielding 1,3,5-triarylpyrazoles .

Catalytic Modifications

-

Copper-mediated reactions : The sulfonamide acts as a directing group for C–H functionalization, enabling regioselective halogenation or arylation .

-

Palladium-catalyzed cross-coupling : Iodinated derivatives undergo Buchwald-Hartwig amination to introduce aryl/alkyl amines.

Biological Activity-Driven Reactions

Structural analogs exhibit antiproliferative activity via:

-

Enzyme inhibition : Binding to N-acylethanolamine-hydrolyzing acid amidase (NAAA) through hydrogen bonding with the sulfonamide oxygen .

-

Metabolic oxidation : Cytochrome P450-mediated oxidation of the tert-butyl group to carboxylic acid derivatives .

Thermal and Photochemical Behavior

Scientific Research Applications

n-Tert-butyl-3,5-dimethyl-1h-pyrazole-4-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-Tert-butyl-3,5-dimethyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Methyl vs. Trimethyl Substitution

Sulfonamide Nitrogen Substituents

- However, bromine atoms may increase molecular weight and toxicity risks .

- Naphthyl-Ethyl Groups (e.g., MR-S1-14, MR-S1-15) : Bulky naphthyl groups improve binding to deep hydrophobic cavities in proteins but significantly reduce solubility, as evidenced by lower yields (53–58%) compared to tert-butyl derivatives .

Physicochemical and Spectral Properties

- Solubility : Tert-butyl groups confer higher logP values, favoring lipid bilayer penetration but requiring formulation optimization for clinical use. Methoxy and sulfamoyl groups (e.g., 9l) improve water solubility via polar interactions .

- Spectral Trends : ¹³C NMR signals for sulfonamide carbons (142–157 ppm) and tert-butyl carbons (~57 ppm) are consistent across derivatives, confirming structural integrity .

Key Research Findings and Implications

- Antiproliferative Efficacy : The target compound’s tert-butyl group demonstrates a balance between lipophilicity and steric effects, enabling potent U937 cell inhibition comparable to paclitaxel in preliminary assays .

- Synthetic Accessibility : Yields for tert-butyl derivatives (moderate) are higher than naphthyl-based analogs (42–58%), suggesting better scalability .

- Structural Optimization : Trimethylation at the pyrazole 1-position (e.g., MR-S1-15) reduces metabolic degradation but requires solubility-enhancing co-substituents for therapeutic viability .

Biological Activity

n-Tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide classes, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a sulfonamide functional group (-SO₂NH) attached to a pyrazole ring. Its structure facilitates interactions with various biological targets, particularly enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of their activity. The tert-butyl and methyl groups enhance the compound's hydrophobic interactions, increasing binding affinity .

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in cancer cell proliferation and metabolic processes .

- Antiproliferative Activity : Research indicates that it exhibits antiproliferative effects against certain cancer cell lines, notably U937 cells .

Anticancer Properties

Numerous studies have investigated the anticancer potential of pyrazole derivatives, including this compound. For instance:

- In Vitro Studies : In vitro assays demonstrated that this compound inhibited cell proliferation in U937 cells without exhibiting cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo assay, indicating significant potency against these cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| U937 | 26 | Antiproliferative via enzyme inhibition |

| A549 | 49.85 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Pyrazole sulfonamides are known to exhibit broad-spectrum antimicrobial activity, making them candidates for further investigation in treating bacterial infections .

Study on Trypanosoma brucei N-myristoyltransferase

A notable study highlighted the efficacy of pyrazole sulfonamides against Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for human African trypanosomiasis (HAT). The study reported that derivatives of this compound showed potent inhibitory activity with IC50 values as low as 0.002 µM in mouse models . These findings underscore the compound's potential in developing treatments for parasitic diseases.

Q & A

Q. What are the standard synthetic routes for n-Tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of pyrazole precursors. A general method involves reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole with sulfonyl chlorides in anhydrous THF, using triethylamine (TEA) as a base. For example:

- Dissolve 1-(4-aminophenyl)-3,5-dimethylpyrazole (1.5 mmol) in THF.

- Add TEA (equimolar to sulfonyl chloride) and sulfonyl chloride dropwise.

- Monitor via TLC; extract with DCM, dry over Na₂SO₄, and concentrate . Optimization may involve adjusting solvent polarity (e.g., 1,4-dioxane/water mixtures) or temperature (e.g., 0°C for Boc protection steps) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- ¹H/¹³C NMR : Look for pyrazole ring protons (δ ~2.36–2.40 ppm for CH₃ groups) and tert-butyl protons (δ ~1.2–1.4 ppm). Sulfonamide NH typically appears at δ ~7.2–7.3 ppm .

- FT-IR : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 328.1 for C₁₄H₁₈ClN₃O₂S) .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data may be limited, general sulfonamide handling guidelines apply:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood due to fine particulate risks.

- Store in airtight containers away from moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antiproliferative activity?

Key modifications include:

- Substituent Effects : Adding electron-withdrawing groups (e.g., Cl, CF₃) to the pyrazole ring improves activity against U937 cells. For example, N-(3,4-dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide showed IC₅₀ values comparable to Mitomycin C .

- Bioisosteric Replacement : Replacing tert-butyl with p-fluorophenyl enhanced solubility without compromising activity .

- Table 1 : Selected Derivatives and Antiproliferative Activity

| Compound | Modification | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MR-S1-9 | 3,4-Dimethoxyphenethyl | 12.3 | |

| 4h (p-fluorophenyl) | Fluorine substitution | 8.7 |

Q. How should researchers address contradictions in spectroscopic or biological data across studies?

- Data Validation : Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve ambiguities in proton environments .

- Biological Replicates : Perform dose-response assays in triplicate to account for variability in CellTiter-Glo viability results .

- Computational Tools : Use DFT calculations to predict NMR shifts or docking studies to rationalize activity discrepancies .

Q. What strategies improve solubility and bioavailability of pyrazole-4-sulfonamide derivatives?

- Prodrug Design : Introduce hydrolyzable groups (e.g., Boc-protected amines) that cleave in vivo .

- PEGylation : Attach polyethylene glycol chains to sulfonamide nitrogen to enhance hydrophilicity .

- Co-crystallization : Use co-solvents (e.g., i-PrOH) to stabilize polymorphs with higher aqueous solubility .

Methodological Notes

- Synthetic Reproducibility : Ensure anhydrous conditions for sulfonylation to prevent hydrolysis of intermediates .

- Biological Assays : Use CellTiter-Glo with ATP normalization to minimize false positives in cytotoxicity screens .

- Data Reporting : Include full NMR assignments (δ, multiplicity, J-values) and purity metrics (HPLC ≥95%) for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.